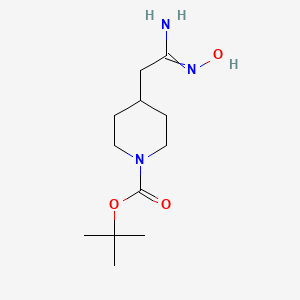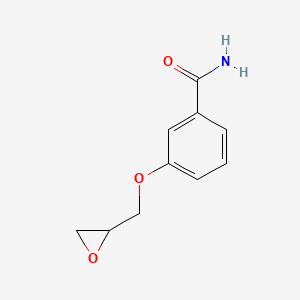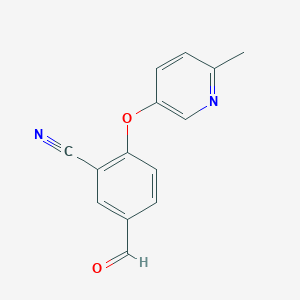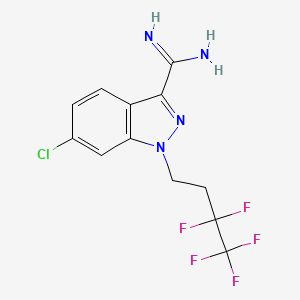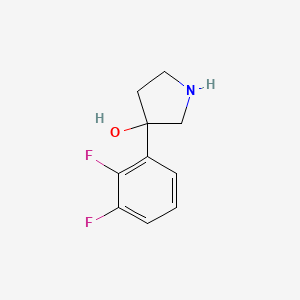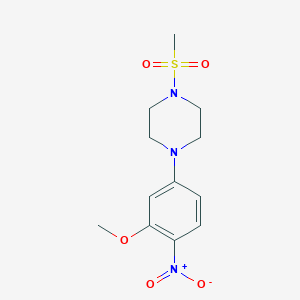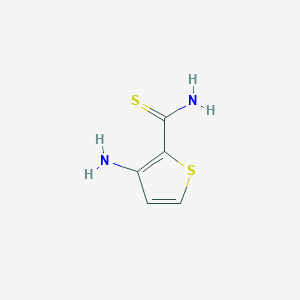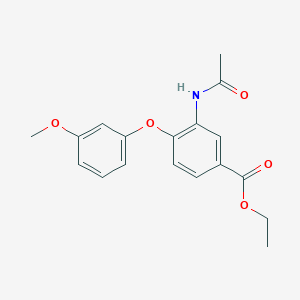![molecular formula C13H19N3O5 B8465537 tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate](/img/structure/B8465537.png)
tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate is a complex organic compound with a unique structure that includes a pyrrole ring and a hydrazinecarboxylate group.
Métodos De Preparación
The synthesis of tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate involves multiple steps. One common synthetic route includes the reaction of tert-butyl hydrazinecarboxylate with a butanoyl chloride derivative that contains the pyrrole ring. The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate involves its interaction with specific molecular targets. The pyrrole ring and hydrazinecarboxylate group play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate can be compared with similar compounds such as:
tert-Butyl 2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl)hydrazinecarboxylate: This compound has a similar structure but with a propanoyl group instead of a butanoyl group.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: This compound contains a benzoic acid group instead of the hydrazinecarboxylate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H19N3O5 |
|---|---|
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate |
InChI |
InChI=1S/C13H19N3O5/c1-13(2,3)21-12(20)15-14-9(17)5-4-8-16-10(18)6-7-11(16)19/h6-7H,4-5,8H2,1-3H3,(H,14,17)(H,15,20) |
Clave InChI |
LOHHUODDTGKTIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NNC(=O)CCCN1C(=O)C=CC1=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

